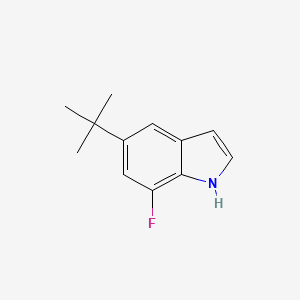

5-(tert-Butyl)-7-fluoro-1H-indole

Description

The Indole (B1671886) Nucleus as a Prolific and Privileged Scaffold in Chemical Sciences: A Review of Fundamental Research Principles

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, stands as one of the most significant structural motifs in the chemical sciences. nih.govnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials has earned it the designation of a "privileged scaffold". nih.govingentaconnect.comresearchgate.netacs.org This term reflects the ability of the indole framework to serve as a versatile template for the development of compounds with diverse and potent biological activities. nih.govmdpi.comresearchgate.net

The fundamental research principles of indole chemistry are rooted in its unique electronic properties. The fusion of the electron-rich pyrrole ring with the benzene ring creates a π-excessive system, rendering it highly reactive towards electrophilic substitution, particularly at the C3 position. bhu.ac.innumberanalytics.comwikipedia.org This inherent reactivity allows for a wide range of chemical modifications, enabling the synthesis of a vast library of indole derivatives. mdpi.comnih.gov Well-established synthetic methodologies like the Fischer, Madelung, and Reissert indole syntheses provide robust pathways to the core structure, which can then be further functionalized. bhu.ac.innumberanalytics.com

The significance of the indole scaffold is profoundly demonstrated in its widespread presence in biologically active molecules. The essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the plant hormone indole-3-acetic acid are fundamental examples of its role in nature. nih.govbiosynth.comcreative-proteomics.com In medicinal chemistry, the indole nucleus is a cornerstone in drug discovery, forming the structural basis for numerous approved drugs with applications spanning from anticancer agents like vincristine (B1662923) to antihypertensives such as reserpine. nih.govbiosynth.compreprints.org The ability of the indole scaffold to interact with a multitude of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and nucleic acids, underscores its privileged status. nih.govresearchgate.net Beyond pharmaceuticals, indole derivatives are also integral to material science, with applications in organic electronics and as precursors for dyes and polymers. numberanalytics.comdergipark.org.tr

The following table provides a summary of key indole-containing compounds and their significance, illustrating the scaffold's versatility.

| Compound Name | Classification | Significance |

| Tryptophan | Essential Amino Acid | Biosynthetic precursor to serotonin, melatonin, and niacin. nih.gov |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. nih.gov |

| Indole-3-acetic acid | Plant Hormone | Regulates plant growth and development. creative-proteomics.com |

| Indomethacin | NSAID | Anti-inflammatory drug. nih.gov |

| Vincristine | Vinca Alkaloid | Anticancer agent used in chemotherapy. nih.gov |

| Sumatriptan | Triptan | Used for the treatment of migraine headaches. researchgate.net |

This foundational understanding of the indole nucleus as a versatile and privileged scaffold provides the context for exploring the strategic introduction of specific substituents to modulate its properties for advanced research applications.

Significance of Strategic Halogenation (Fluorine) and Steric Alkyl Substitution (tert-Butyl) in Modern Indole Chemistry: Research Rationale for 5-(tert-Butyl)-7-fluoro-1H-indole

In the pursuit of novel indole derivatives with tailored properties, the strategic introduction of substituents onto the indole core is a cornerstone of modern chemical research. Among the vast array of possible modifications, halogenation, particularly fluorination, and the incorporation of bulky alkyl groups like the tert-butyl moiety have emerged as powerful tools for modulating the physicochemical and pharmacological profiles of indole-based compounds. The deliberate combination of these two types of substitutions in a single molecule, as seen in this compound, presents a compelling rationale for investigation.

Fluorine, being the most electronegative element, imparts unique properties when incorporated into organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity, basicity, and metabolic stability of a compound. In the context of indole chemistry, the introduction of a fluorine atom can enhance binding affinity to biological targets by participating in favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the bioavailability and in vivo half-life of a drug candidate. The strategic placement of fluorine at the 7-position of the indole ring can influence the electronic environment of the entire scaffold, including the reactivity of the pyrrole nitrogen and the C3 position.

The combination of a 7-fluoro and a 5-tert-butyl substituent on the indole scaffold is a deliberate design strategy aimed at synergistically leveraging the distinct properties of each group. The fluorine atom can fine-tune the electronic characteristics and metabolic stability, while the tert-butyl group provides steric bulk and modulates lipophilicity. This dual-substitution pattern creates a unique chemical entity with a specific three-dimensional profile and a distinct electronic distribution. The research rationale for investigating this compound lies in the systematic exploration of how these combined structural modifications influence the molecule's reactivity, physical properties, and potential for biological activity. This targeted approach allows for a deeper understanding of structure-activity relationships within the indole class of compounds and can pave the way for the development of novel molecules with precisely engineered characteristics for various scientific applications.

Positioning this compound within Contemporary Indole Research: Aims and Scope of Investigation

The compound this compound represents a specific and strategic design within the broader landscape of contemporary indole research. Current investigations into substituted indoles are largely driven by the quest for molecules with enhanced and selective biological activities, improved pharmacokinetic profiles, and novel applications in materials science. The synthesis and study of specifically substituted indoles are no longer random exercises but are instead guided by rational design principles aimed at understanding and exploiting subtle structure-property relationships.

The primary aim of investigating this compound is to systematically dissect the combined influence of two electronically and sterically distinct substituents on the indole scaffold. This particular substitution pattern is not arbitrary; it is a deliberate choice to explore the interplay between the electron-withdrawing fluorine atom at the 7-position and the bulky, lipophilic tert-butyl group at the 5-position. Such studies are crucial for building predictive models in medicinal chemistry and materials science. The research aims to provide a detailed characterization of this molecule, which can then serve as a valuable building block or a lead compound for further derivatization.

The scope of the investigation into this compound encompasses several key areas of chemical science:

Synthetic Chemistry: A fundamental aspect of the investigation is the development and optimization of efficient synthetic routes to this compound. This may involve exploring novel methodologies or adapting existing indole syntheses to accommodate the specific substituents. The ability to produce this compound in good yield and purity is a prerequisite for all subsequent studies.

Physicochemical Characterization: A thorough analysis of the compound's physical and chemical properties is essential. This includes determining its solubility, lipophilicity (logP), and pKa, as well as its spectroscopic characteristics (NMR, IR, UV-Vis, Mass Spectrometry). These data provide a baseline for understanding its behavior in different environments.

Reactivity and Functionalization: A key objective is to map the reactivity of the this compound scaffold. This involves studying its susceptibility to electrophilic substitution, N-alkylation, and other functionalization reactions. Understanding how the fluorine and tert-butyl groups modulate the inherent reactivity of the indole nucleus is a central research question.

Computational and Structural Analysis: In silico studies, such as density functional theory (DFT) calculations, can provide valuable insights into the molecule's electronic structure, conformational preferences, and electrostatic potential. X-ray crystallography, if feasible, would offer definitive structural information.

Exploratory Biological Screening: While avoiding specific therapeutic claims, the scope of investigation often includes preliminary screening against a panel of biological targets. This is driven by the established role of substituted indoles in medicinal chemistry and aims to identify any potential areas of biological activity that warrant further, more focused investigation.

By systematically addressing these areas, the study of this compound contributes to the broader field of indole chemistry by providing a detailed case study of a rationally designed, polysubstituted indole. The findings from such an investigation can guide the future design of more complex indole derivatives with tailored properties for a wide range of scientific applications.

Structure

3D Structure

Properties

Molecular Formula |

C12H14FN |

|---|---|

Molecular Weight |

191.24 g/mol |

IUPAC Name |

5-tert-butyl-7-fluoro-1H-indole |

InChI |

InChI=1S/C12H14FN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3 |

InChI Key |

LRGFTVQBHCDCFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C2C(=C1)C=CN2)F |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 5 Tert Butyl 7 Fluoro 1h Indole and Its Complex Derivatives

Retrosynthetic Analysis and Key Disconnection Approaches for the 5-(tert-Butyl)-7-fluoro-1H-indole Scaffold

Retrosynthetic analysis of this compound reveals several key disconnection points that inform the selection of an appropriate synthetic strategy. The most common approaches involve the formation of the C2-C3 bond or the N1-C2 and C3-C3a bonds of the indole (B1671886) core.

A primary disconnection strategy breaks the indole ring at the N1-C2 and C3-C3a bonds, leading back to a suitably substituted aniline, in this case, 4-(tert-butyl)-2-fluoroaniline. This aniline derivative can then be coupled with a two-carbon synthon to construct the pyrrole (B145914) ring. This approach is the foundation for several classical indole syntheses, including the Fischer, Leimgruber-Batcho, and Bischler-Napieralski methods.

Alternatively, a disconnection of the C2-C3 bond suggests a strategy involving the cyclization of an ortho-substituted aniline, such as an N-acyl-o-toluidine derivative. This approach is central to the Madelung synthesis.

A third key disconnection approach involves the formation of the N1-C7a and C3-C3a bonds through a palladium-catalyzed annulation, which is characteristic of the Larock indole synthesis. This method utilizes an ortho-haloaniline and an alkyne, offering a powerful tool for constructing highly substituted indoles.

The choice of disconnection and corresponding synthetic strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions. The presence of the fluorine atom and the bulky tert-butyl group on the aniline precursor significantly influences the reactivity and may necessitate modifications to standard protocols.

Classical and Modern Indole Synthesis Adaptations for Substituted Systems

The synthesis of polysubstituted indoles such as this compound often requires the adaptation of classical methods or the application of modern, more versatile synthetic strategies.

Fischer Indole Synthesis: Mechanistic Insights and Application to Fluorinated and tert-Butyl Precursors

The Fischer indole synthesis is a robust and widely used method for constructing the indole core. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the required precursor would be (4-(tert-butyl)-2-fluorophenyl)hydrazine.

Mechanism and Key Intermediates: The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement (the key Claisen-like rearrangement) to form an imine. Subsequent tautomerization and cyclization, followed by the elimination of ammonia, yield the indole ring.

The presence of the electron-withdrawing fluorine atom at the ortho position of the hydrazine can influence the rate of the-sigmatropic rearrangement. Conversely, the bulky tert-butyl group can introduce steric hindrance, potentially affecting the cyclization step. The choice of acid catalyst and reaction conditions is critical to overcoming these challenges and achieving good yields.

| Starting Material | Reagent | Key Reaction | Product |

| (4-(tert-butyl)-2-fluorophenyl)hydrazine | Aldehyde or Ketone (e.g., pyruvate) | -Sigmatropic Rearrangement | This compound derivative |

Bartoli Indole Synthesis and its Variants

The Bartoli indole synthesis is particularly useful for the preparation of 7-substituted indoles, making it a relevant strategy for this compound. This reaction involves the addition of a vinyl Grignard reagent to a nitroarene.

The synthesis of 7-fluoroindoles via the Bartoli reaction is well-established. The reaction of 1-fluoro-2-nitrobenzene derivatives with vinyl Grignard reagents proceeds to give the corresponding 7-fluoroindoles. The presence of the tert-butyl group at the para position is unlikely to interfere significantly with the reaction, making this a viable route.

Variants: Modifications to the Bartoli synthesis, such as the use of different organometallic reagents or the introduction of additives to control regioselectivity, have expanded its scope and applicability.

Larock Indole Synthesis: Palladium-Catalyzed Annulation and Recent Advancements

The Larock indole synthesis is a powerful and versatile method that involves the palladium-catalyzed coupling of an ortho-haloaniline with an alkyne. This reaction is highly convergent and allows for the introduction of a wide range of substituents on both the benzene (B151609) and pyrrole rings.

For the synthesis of this compound, the starting materials would be 2-amino-1-bromo-5-(tert-butyl)-3-fluorobenzene and a suitable alkyne. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.

Recent Advancements: Recent developments in the Larock synthesis have focused on the use of more active and stable palladium catalysts, the development of milder reaction conditions, and the expansion of the substrate scope to include more complex and functionalized starting materials.

| Starting Material 1 | Starting Material 2 | Catalyst | Product |

| 2-Amino-1-bromo-5-(tert-butyl)-3-fluorobenzene | Alkyne | Palladium Catalyst | This compound derivative |

Leimgruber-Batcho and Bischler-Napieralski Reactions for 5-Fluoroindole Synthesis

The Leimgruber-Batcho indole synthesis is a two-step process that is particularly well-suited for the synthesis of indoles that are unsubstituted at the 2- and 3-positions. The reaction begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by reductive cyclization to the indole. For the synthesis of 5-fluoroindoles, a 2-methyl-5-fluoro-nitrobenzene precursor would be required.

The Bischler-Napieralski reaction, while more commonly used for the synthesis of isoquinolines, can be adapted for indole synthesis. This involves the acid-catalyzed cyclization of an N-acyl-2-phenylethylamine. While not a primary route to 5-fluoroindoles, it represents a classical approach to heterocyclic synthesis.

Madelung Synthesis and Modern Milder Condition Adaptations

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. The classical conditions are often harsh, limiting the scope of the reaction to substrates that can withstand high temperatures and strongly basic environments.

Modern Adaptations: To address these limitations, several modifications have been developed that allow the Madelung synthesis to be carried out under milder conditions. These include the use of organometallic bases, such as organolithium reagents, and the development of catalytic versions of the reaction. These milder conditions have expanded the utility of the Madelung synthesis to include more functionalized and sensitive substrates. For the synthesis of this compound, the precursor would be N-(2-methyl-3-fluoro-5-(tert-butyl)phenyl)acetamide.

Other Cyclization and Annulation Methodologies for the Indole Core

While classic named reactions like the Fischer, Bartoli, and Larock indole syntheses provide foundational routes to the indole core, the synthesis of polysubstituted indoles such as this compound often necessitates the exploration of alternative and more flexible cyclization and annulation strategies. organic-chemistry.org These methods can offer improved regioselectivity and functional group tolerance, which are critical for the assembly of complex indole structures.

Transition metal-free cyclization of alkynes has emerged as a powerful tool in indole synthesis. chim.it Depending on the alkyne structure and the nitrogen source, a variety of substituted indoles can be prepared. chim.it For instance, the base-promoted cyclization of ortho-alkynylanilines is a viable strategy. The use of bases like cesium carbonate or potassium hydroxide can facilitate the intramolecular cyclization to form the indole ring. chim.it Another approach involves the electrophilic cyclization of alkynes, where electrophiles such as iodine or organochalcogen derivatives activate the carbon-carbon triple bond, enabling a subsequent nucleophilic attack by the aniline nitrogen to close the ring. chim.it

Annulation reactions involving C–H activation have also gained prominence. These methods bypass the need for pre-functionalized starting materials, thereby increasing atom economy. pkusz.edu.cn For example, rhodium-catalyzed C–H annulation using a cleavable triazene directing group allows for the synthesis of unprotected indoles with a broad scope of alkyne coupling partners. pkusz.edu.cn Such a strategy could be adapted for the synthesis of precursors to this compound.

Furthermore, annulation strategies that involve an electrophilic aromatic substitution (SEAr) as the ring-closing step are particularly attractive for constructing fused tricyclic indole systems derived from 4-substituted indoles. beilstein-journals.org These reactions can be highly regioselective, navigating the challenge of having multiple potential cyclization sites. beilstein-journals.org

The following table summarizes some alternative cyclization and annulation methodologies for indole synthesis:

| Methodology | Description | Key Features |

| Base-Promoted Cyclization of ortho-Alkynylanilines | Intramolecular cyclization of an aniline derivative bearing an alkyne group at the ortho position, promoted by a base such as Cs2CO3 or KOH. | Transition metal-free, suitable for various substituted anilines. |

| Electrophilic Cyclization of Alkynes | Activation of an alkyne triple bond by an electrophile (e.g., I2, ICl) followed by intramolecular nucleophilic attack by the aniline nitrogen. | Allows for the introduction of a functional group (e.g., iodine) at the 3-position of the indole. |

| Triazene-Directed C–H Annulation | Rhodium-catalyzed reaction between an aniline derivative with a triazene directing group and an alkyne, followed by cleavage of the directing group. | High regioselectivity, broad alkyne scope, yields unprotected indoles. |

| SEAr-Terminated Annulations | Cyclization of 4-substituted indoles where the ring-closing step is an intramolecular electrophilic aromatic substitution. | Useful for constructing 3,4-fused tricyclic indole derivatives. |

Regioselective Functionalization of the Indole Nucleus: Strategies for Introducing Fluorine and tert-Butyl Groups

The precise placement of fluorine and tert-butyl groups on the indole nucleus is crucial for modulating the electronic properties and steric profile of the final molecule. The inherent reactivity of the indole ring, which favors electrophilic substitution at the C3 position, makes the functionalization of the benzene portion (C4-C7) a significant synthetic challenge. nih.gov

Directing group strategies are often employed to achieve regioselectivity at the less reactive positions of the indole core. nih.gov By temporarily installing a directing group on the indole nitrogen or at the C3 position, it is possible to steer metal catalysts to activate specific C–H bonds on the carbocyclic ring, enabling functionalization at positions that are otherwise difficult to access. nih.gov

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the case of a substituted indole like this compound, the existing substituents will direct incoming electrophiles to specific positions. The electron-rich nature of the indole ring system makes it highly susceptible to EAS, with the C3 position being the most nucleophilic. nih.gov

The tert-butyl group at the C5 position is an ortho-, para-directing group, while the fluorine atom at C7 is also an ortho-, para-directing, but deactivating group. The interplay of these electronic effects, along with the inherent reactivity of the indole nucleus, will determine the outcome of EAS reactions. For an electrophilic attack on the benzene ring, the directing effects of the tert-butyl and fluoro groups would need to be considered in conjunction with the activating effect of the pyrrole ring. However, the high reactivity of the C3 position often dominates, leading to substitution at this site unless it is blocked. nih.gov

The positional selectivity in EAS reactions on substituted benzenes is a well-studied phenomenon. youtube.com Electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. youtube.com In the context of this compound, predicting the precise outcome of an EAS reaction on the carbocyclic ring would require careful consideration of the combined directing influences of the substituents and the fused pyrrole ring.

Transition metal-catalyzed C–H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, circumventing the need for pre-installed leaving groups. researchgate.netresearchgate.net These methods allow for the direct formation of C–C and C-heteroatom bonds at positions that are traditionally difficult to functionalize.

For the benzene ring of the indole nucleus (C4-C7 positions), directing groups are often necessary to achieve regioselectivity. nih.gov A variety of directing groups can be installed at the indole nitrogen or at the C3 position to guide a transition metal catalyst to a specific C–H bond. For instance, a directing group at the C3 position can facilitate C4-functionalization through the formation of a stable metallacycle intermediate. nih.gov Similarly, directing groups on the nitrogen atom can enable functionalization at the C2 or C7 positions. nih.govnih.gov

Recent advancements have focused on the development of removable or traceless directing groups, which can be cleaved after the C–H functionalization step, providing access to the desired substituted indole without the directing group. researchgate.net Various transition metals, including palladium, rhodium, ruthenium, and cobalt, have been employed in these transformations, each offering unique reactivity and selectivity profiles. rsc.orgmdpi.commdpi.com

The following table presents examples of directing group strategies for the C-H functionalization of indoles:

| Directing Group Position | Target Position | Metal Catalyst | Type of Functionalization | Reference |

| C3-aldehyde | C4 | Ruthenium | Alkenylation | acs.org |

| N1-phosphine oxide | C7 | Palladium | Arylation | nih.gov |

| N1-triazene | C2 | Rhodium | Annulation | pkusz.edu.cn |

| C3-carbonyl | C4 | Palladium | Arylation | nih.gov |

A common and reliable strategy for the synthesis of highly substituted indoles involves the initial halogenation of an indole precursor, followed by a transition metal-catalyzed cross-coupling reaction. This approach allows for the introduction of a wide variety of substituents with high regioselectivity.

For the synthesis of this compound, a plausible route would involve the preparation of a dihalogenated indole precursor, such as 5-bromo-7-fluoro-1H-indole. The bromine at the C5 position can then be subjected to a Suzuki-Miyaura cross-coupling reaction with a suitable boronic acid or boronate ester to introduce the tert-butyl group. The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C–C bonds, known for its mild reaction conditions and high functional group tolerance. nih.gov

The key steps in this synthetic strategy would be:

Regioselective Halogenation: Introduction of a halogen (typically bromine or iodine) at the desired position on the indole ring. For instance, N-bromosuccinimide (NBS) is a common reagent for the bromination of indoles. orgsyn.org

Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between the halogenated indole and an organoboron reagent (e.g., tert-butylboronic acid) in the presence of a base. nih.gov

The choice of palladium catalyst, ligand, and base is crucial for the success of the Suzuki-Miyaura coupling, and these conditions often need to be optimized for specific substrates. nih.gov

Palladium-Catalyzed and Other Transition Metal-Mediated Transformations for this compound Derivatives

Palladium catalysis plays a pivotal role in modern organic synthesis, and it is particularly valuable for the functionalization of heterocyclic compounds like indole. mdpi.commdpi.com Beyond the Suzuki-Miyaura reaction, a wide range of palladium-catalyzed transformations can be envisioned for the synthesis and derivatization of this compound.

For instance, palladium-catalyzed C–H functionalization reactions, as discussed in section 2.3.2, offer direct routes to introduce various substituents onto the indole core. nih.gov These reactions can be directed to specific positions through the use of appropriate directing groups, enabling the synthesis of complex indole derivatives with high precision. nih.gov

Other transition metals also offer unique reactivity for indole synthesis and functionalization. mdpi.com For example, cobalt-catalyzed cross-dehydrogenative coupling provides an efficient method for the construction of new bonds, and rhodium catalysts are effective for C–H activation and annulation reactions. mdpi.commdpi.com Ruthenium catalysts have also been shown to be effective for the regioselective functionalization of indoles, particularly for C-H alkenylation at the C4 position. acs.org

The following table highlights various transition metal-catalyzed reactions applicable to indole derivatives:

| Reaction Type | Metal Catalyst | Description |

| Suzuki-Miyaura Coupling | Palladium | C-C bond formation between a haloindole and an organoboron reagent. |

| Heck Reaction | Palladium | C-C bond formation between a haloindole and an alkene. |

| Sonogashira Coupling | Palladium/Copper | C-C bond formation between a haloindole and a terminal alkyne. |

| Buchwald-Hartwig Amination | Palladium | C-N bond formation between a haloindole and an amine. |

| Directed C-H Functionalization | Palladium, Rhodium, Ruthenium, Cobalt | Direct introduction of functional groups at specific C-H bonds. |

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more sustainable and environmentally friendly processes. rsc.orgtandfonline.com In the context of synthesizing complex molecules like this compound analogues, the application of green chemistry principles can lead to significant improvements in efficiency and a reduction in environmental impact.

Key green chemistry principles relevant to indole synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C–H activation and multicomponent reactions are examples of atom-economical transformations. researchgate.netrsc.org

Use of Safer Solvents and Auxiliaries: Minimizing the use of hazardous solvents and replacing them with greener alternatives such as water, ethanol, or ionic liquids. tandfonline.comdoaj.org

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Transition metal catalysis is a prime example of this principle. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis can often reduce reaction times and energy consumption. tandfonline.com

Multicomponent reactions (MCRs) are particularly noteworthy from a green chemistry perspective as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps and waste generation. rsc.org The development of MCRs for the synthesis of substituted indoles is an active area of research. rsc.orgrsc.org

By embracing these principles, the synthesis of this compound and its derivatives can be approached in a manner that is not only chemically efficient but also environmentally responsible.

Solvent-Free Conditions and Alternative Reaction Media

The elimination or replacement of conventional organic solvents is a primary goal in green chemistry. For the synthesis of indole cores, including potentially complex derivatives like this compound, solvent-free conditions and the use of environmentally benign reaction media are gaining considerable traction.

Mechanochemical Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, represents a powerful solvent-free approach. nih.govnih.gov This technique can circumvent challenges associated with solvent selection and reagent solubility, often leading to higher efficiency and sustainability. rsc.org The Fischer indole synthesis, a cornerstone of indole chemistry, has been successfully adapted to mechanochemical conditions. rsc.org By using auxiliaries like oxalic acid and dimethylurea, a broad range of arylhydrazines and carbonyl compounds can be reacted under solvent-free milling conditions to produce variously substituted indoles. rsc.org This method avoids the need for strong acids and high temperatures often required in traditional Fischer indolizations. rsc.org

The versatility of this approach suggests its potential applicability for the synthesis of this compound from appropriate precursors, such as (4-tert-butyl-2-fluorophenyl)hydrazine and a suitable carbonyl compound. The solvent-free nature of mechanochemistry makes it an attractive and environmentally friendly alternative to classical synthesis. researchgate.net

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Arylhydrazines and Carbonyl Compounds | Ball milling with oxalic acid and dimethylurea (DMU) | Moderate to Good | rsc.org |

| N-substituted indole-3-carboxaldehydes and Hydroxylamine Hydrochloride | Milling with NaOH or Na2CO3 base | Up to 95% | nih.gov |

| 3-(1-hydrazineylideneethyl)-1H-indole and Carbonyl Compounds | Grinding with one drop of acetic acid | High to Exceptional | mdpi.com |

Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs) have emerged as a promising class of alternative reaction media. mdpi.com Typically formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (such as urea, carboxylic acids, or glycerol), DESs are characterized by their low vapor pressure, thermal stability, biodegradability, and ease of preparation. mdpi.comresearchgate.net

DESs can function as both the solvent and the catalyst in chemical transformations. mdpi.com For instance, a deep eutectic mixture of L-(+)-tartaric acid and dimethyl urea has been shown to facilitate the Fischer indolization reaction, enabling the synthesis of complex indole derivatives that are sometimes not achievable through conventional methods. researchgate.netresearchgate.net The use of DESs can replace traditional organic solvents and strong acids, thereby greening the synthetic process. researchgate.net Given their ability to dissolve a wide range of organic and inorganic compounds, DESs could provide a suitable environment for the synthesis of fluorinated indoles, potentially enhancing reaction rates and selectivity.

| DES Composition | Reaction Type | Key Advantage | Reference |

|---|---|---|---|

| L-tartaric acid / Dimethylurea (TA:DMU) | Fischer Indolization | Facilitates synthesis of diverse and complex indole derivatives. | researchgate.net |

| Choline chloride / Malic acid | General Indole Reactions | Acts as a sustainable solvent to study heterocycle reactivity. | researchgate.net |

| Choline chloride / Zinc chloride (ChCl:ZnCl2) | Friedel-Crafts type reactions | Inexpensive, reusable, and biodegradable catalyst/solvent system. | researchgate.net |

| Tetraethylammonium chloride / p-toluenesulfonic acid (TEAC/2TsOH) | Indole Extraction | High efficiency for extracting indole from complex mixtures. |

Catalytic Systems for Sustainable Indole Synthesis

The design of efficient and recyclable catalytic systems is central to sustainable chemistry. For indole synthesis, this involves moving away from stoichiometric reagents and developing catalysts that can operate under mild conditions with high atom economy.

Palladium-Based Catalysis

Palladium-based catalytic systems are powerful tools for the synthesis of indole backbones through methods like heterocarbocyclization. nih.gov These reactions, which include one-pot, domino, or cascade sequences, are highly atom-economical. nih.gov Advances in ligand chemistry, particularly with phosphines and N-heterocyclic carbenes, have significantly improved the performance of palladium catalysts, allowing for the functionalization of virtually all positions on the indole ring. nih.gov Such catalytic systems are instrumental in constructing complex, poly-substituted indoles and could be adapted for the regioselective synthesis of derivatives like this compound. The focus of modern palladium catalysis is on creating systems that are not only efficient but also reusable, further enhancing their sustainability.

Metal-Free Catalysis

To further improve the environmental profile of synthetic routes, there is growing interest in metal-free catalytic systems. A novel, scalable, and metal-free method for accessing a wide range of fluorinated indoles has been developed, which proceeds via an oxidative-dearomatization-enabled approach. nih.gov This particular method assembles 2-trifluoromethyl NH-indole products from commercially available anilines using an organic oxidant, avoiding the use of metal catalysts entirely. nih.gov

Another sustainable approach involves a two-step, metal-free multicomponent reaction (MCR). rsc.orgrug.nl This method uses inexpensive and widely available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides to assemble the indole core under mild conditions in ethanol. rsc.org The strategy aligns with several principles of green chemistry by preventing waste, having superior atom economy, and being energy efficient. rug.nl Such innovative, metal-free catalytic approaches represent a significant step towards the truly sustainable synthesis of functionalized indoles.

Novel Nano-Catalysts

Recent research has also focused on the development of heterogeneous nano-catalysts, which offer high activity and selectivity, coupled with ease of separation and recyclability. For example, a novel nano-catalyst composed of copper iodide immobilized on a modified layered double hydroxide (LDH) has been successfully used for the synthesis of other nitrogen-containing heterocycles. nih.gov The catalyst demonstrated robust stability and consistent performance over multiple cycles. nih.gov The development of analogous stable and reusable nano-catalysts for indole synthesis could provide a highly efficient and sustainable pathway for producing compounds like this compound.

Reactivity and Mechanistic Investigations of 5 Tert Butyl 7 Fluoro 1h Indole

Electrophilic and Nucleophilic Aromatic Substitution Reactions: Influence of Fluorine and tert-Butyl Substituents on Reactivity and Regioselectivity

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of this attack is governed by the electronic effects of the substituents on both the benzene (B151609) and pyrrole (B145914) rings.

The -NH group of the pyrrole ring is a strong electron-donating group, which directs electrophiles primarily to the C3 position. This is because the resulting cationic intermediate (arenium ion) is stabilized by resonance, with the positive charge being delocalized over the benzene ring and the nitrogen atom, which can accommodate the charge by completing its octet. youtube.com

In the case of 5-(tert-butyl)-7-fluoro-1H-indole, we have two additional substituents on the benzene ring:

tert-Butyl group at C5: This is an electron-donating group through an inductive effect, which activates the benzene ring towards electrophilic attack. As an ortho, para-director, it would typically direct incoming electrophiles to the C4 and C6 positions. youtube.com

Fluorine atom at C7: Fluorine is an electron-withdrawing group via induction but can also donate electron density through resonance. However, its inductive effect is generally stronger, leading to a deactivation of the ring. As an ortho, para-director, it would direct electrophiles to the C6 position.

Therefore, for most electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, the major product is expected to be the 3-substituted derivative. Substitution on the benzene ring at positions C4 or C6 would be less favorable.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-5-(tert-butyl)-7-fluoro-1H-indole |

| Bromination | Br₂/FeBr₃ | 3-Bromo-5-(tert-butyl)-7-fluoro-1H-indole |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 3-Acyl-5-(tert-butyl)-7-fluoro-1H-indole |

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is also a possibility, particularly involving the displacement of the fluorine atom. SNAr reactions are favored by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. youtube.com In this molecule, the fluorine atom itself is electron-withdrawing, which can facilitate nucleophilic attack, especially at the carbon to which it is attached (C7). mdpi.com However, for SNAr to occur efficiently, strong activation by multiple electron-withdrawing groups is often necessary. beilstein-journals.org The presence of the electron-donating tert-butyl group at C5 would likely disfavor this reaction pathway by increasing the electron density of the ring.

Oxidative and Reductive Transformations of the Indole Ring System

The electron-rich nature of the indole ring makes it susceptible to oxidation. acs.org The outcome of the oxidation depends on the oxidant used and the substitution pattern of the indole. Common oxidation products of indoles include oxindoles, isatins, and anthranilic acids. For 3-substituted indoles, oxidation can lead to the formation of 2-oxindoles. rsc.orgrsc.org For instance, electrochemical oxidation in the presence of potassium bromide has been shown to convert 3-substituted indoles to the corresponding 2-oxindoles. rsc.org

The presence of substituents on the benzene ring can influence the ease of oxidation. Electron-donating groups generally make the ring more susceptible to oxidation, while electron-withdrawing groups have the opposite effect. rsc.org In this compound, the electron-donating tert-butyl group would likely facilitate oxidation, while the electron-withdrawing fluorine might slightly hinder it.

Reduction of the indole ring system can also be achieved under various conditions. Catalytic hydrogenation can reduce both the pyrrole and benzene rings, leading to octahydroindole. youtube.com Milder reducing agents can selectively reduce the pyrrole ring to yield an indoline. bhu.ac.in For instance, the use of a borane (B79455) reagent in the presence of trifluoroacetic acid has been reported for the reduction of indoles to indolines. google.com The substituents on the benzene ring are generally not expected to significantly alter the course of these reductions, although they may influence the reaction rates.

Radical Reactions and Their Applications in Functionalization of this compound

Radical reactions offer a powerful tool for the functionalization of indoles. The direct C-H alkylation of indoles can be achieved through a homolytic aromatic substitution (HAS) mechanism. beilstein-journals.org For example, a metal-free methodology for the direct C-H alkylation of indoles at the C2 position with α-iodosulfones has been reported, driven by the photochemical activity of halogen-bonded complexes. beilstein-journals.orgbeilstein-journals.org

The regioselectivity of radical attack on the indole nucleus is influenced by the stability of the resulting radical intermediate. While electrophilic substitution is favored at C3, radical functionalization often occurs at the C2 position. The presence of the tert-butyl and fluoro substituents on the benzene ring of this compound is not expected to change this preference for C2 functionalization in radical reactions.

Photochemical Reactions and Excited State Behavior of Substituted Indoles

The photochemistry of indoles is a rich and complex field, largely due to the presence of two low-lying excited singlet states, ¹Lₐ and ¹Lₑ. nih.gov The relative energies of these states are sensitive to the substitution pattern and the polarity of the solvent. nih.gov Upon excitation, indoles can undergo a variety of photochemical reactions, including photoisomerization, photocyclization, and electron transfer processes.

For instance, a photocatalytic intramolecular [2+2] cycloaddition/dearomatization of indoles tethered with olefins has been developed to synthesize semi-saturated polycycles. acs.orgacs.org This reaction is initiated by visible-light-induced energy transfer and proceeds through high-energy diradical intermediates. acs.orgacs.org The presence of a fluorine atom on the indole ring has been shown to be compatible with this transformation. acs.orgacs.org

The excited-state properties of indoles, such as their fluorescence lifetimes and quantum yields, are also influenced by substituents. Electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups can have the opposite effect. chemrxiv.org In this compound, the opposing electronic effects of the tert-butyl and fluoro groups would likely result in a complex modulation of its photophysical properties compared to the parent indole.

Investigations into Tautomerism and Conformational Dynamics of the Indole Scaffold

Indole can exist in different tautomeric forms, with the 1H-indole form being the most stable. The 3H-indole (indolenine) tautomer is less stable but can be involved in certain reactions. The substituents on the indole ring can influence the relative stabilities of these tautomers.

Conformational analysis of substituted indoles is important for understanding their biological activity and reactivity. nih.gov The tert-butyl group at the C5 position of this compound is a bulky substituent. Due to its size, it will have preferred orientations to minimize steric hindrance with adjacent atoms. However, since it is attached to the rigid benzene ring, its conformational flexibility is limited compared to substituents on a flexible ring system like cyclohexane. lumenlearning.com The primary conformational considerations for this molecule would involve the orientation of the N-H proton of the pyrrole ring.

Computational and Theoretical Chemistry Studies on 5 Tert Butyl 7 Fluoro 1h Indole

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Aromaticity of 5-(tert-Butyl)-7-fluoro-1H-indole

Quantum chemical calculations are pivotal in elucidating the electronic structure of this compound. The indole (B1671886) ring system, a common motif in bioactive compounds, possesses a planar, cyclic structure with sp2-hybridized atoms, fulfilling the basic criteria for aromaticity. libretexts.org The aromatic character is further confirmed by the presence of a delocalized π-electron system. In indole, ten π-electrons are delocalized across the bicyclic structure, adhering to Hückel's rule (4n+2 π electrons, where n=2). libretexts.org

The introduction of a fluorine atom at the C7 position and a tert-butyl group at the C5 position influences the electronic distribution within the indole core. Fluorine, being highly electronegative, acts as an inductive electron-withdrawing group, while the tert-butyl group is a weak electron-donating group. These substitutions modulate the energy levels of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's stability and reactivity. nih.gov

| Property | Description | Significance |

|---|---|---|

| Aromaticity | Planar, cyclic, sp2-hybridized ring with 4n+2 π electrons. libretexts.org | Contributes to the chemical stability of the molecule. |

| Frontier Molecular Orbitals (FMOs) | HOMO and LUMO energy levels. | Determine the molecule's reactivity and electronic properties. nih.gov |

| Substituent Effects | Electron-withdrawing (fluoro) and electron-donating (tert-butyl) groups. | Modulate electronic distribution and reactivity. |

Density Functional Theory (DFT) Studies for Reactivity Predictions and Transition State Analysis in Functionalization of the Indole System

Density Functional Theory (DFT) is a powerful computational method for predicting the reactivity of molecules like this compound. nih.gov DFT calculations can identify the most probable sites for electrophilic and nucleophilic attack by analyzing the molecule's electrostatic potential and Fukui functions. dnu.dp.ua For the indole ring, the C3 position is generally the most nucleophilic and susceptible to electrophilic attack. However, the substituents at C5 and C7 can alter this reactivity pattern.

DFT is also instrumental in studying the mechanisms of functionalization reactions on the indole scaffold. By calculating the energies of reactants, products, and transition states, researchers can map out the reaction pathways and determine the activation energies. acs.org This information is crucial for optimizing reaction conditions and predicting the regioselectivity of various transformations. For instance, in photocatalytic cycloadditions, DFT can help understand the formation of diradical intermediates and the subsequent ring closure to form complex polycyclic structures. acs.org

Molecular Dynamics Simulations and Conformational Analysis of this compound and its Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound and its interactions with other molecules. The tert-butyl group, due to its steric bulk, can influence the orientation of the indole ring and its accessibility to binding partners. MD simulations can explore the rotational freedom around the single bond connecting the tert-butyl group to the indole core and identify the most stable conformations.

These simulations are particularly valuable in the context of drug design, where the interaction of a ligand with its protein target is of paramount importance. By simulating the ligand-protein complex, MD can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This understanding can guide the design of more potent and selective inhibitors.

In Silico Prediction of Spectroscopic Properties: Methodological Basis for Interpreting NMR, IR, and UV-Vis Spectra

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, which aids in the interpretation of experimental data. nih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For this compound, theoretical predictions of 1H, 13C, and 19F NMR spectra can help in the assignment of experimental signals. researchgate.netnih.gov

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. DFT calculations can predict these frequencies, which, when compared with experimental IR spectra, can confirm the molecular structure. mdpi.comspectroscopyonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions that give rise to absorption bands in the Ultraviolet-Visible (UV-Vis) spectrum. mdpi.com The calculated maximum absorption wavelength (λmax) can be compared with the experimental spectrum to validate the computational model.

| Spectroscopic Technique | Computational Method | Predicted Properties |

|---|---|---|

| NMR | GIAO nih.gov | Chemical Shifts (1H, 13C, 19F) researchgate.netnih.gov |

| IR | DFT mdpi.comspectroscopyonline.com | Vibrational Frequencies |

| UV-Vis | TD-DFT mdpi.com | Maximum Absorption Wavelength (λmax) |

Computational Approaches for Structure-Activity Relationship (SAR) Derivation in Fluorinated and tert-Butyl Indole Compounds

Computational methods play a crucial role in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. acs.orgnih.gov For fluorinated and tert-butyl substituted indoles, computational SAR studies can identify the structural features that are essential for a desired pharmacological effect.

By creating a library of virtual compounds with variations at the fluoro and tert-butyl positions, and at other sites of the indole ring, and then docking these compounds into the active site of a target protein, researchers can predict their binding affinities. nih.gov This in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to mathematically relate the physicochemical properties of the compounds to their biological activities, providing a predictive tool for designing new and more potent analogs. nih.govnih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Mechanistic Proof of 5 Tert Butyl 7 Fluoro 1h Indole and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 5-(tert-Butyl)-7-fluoro-1H-indole. It provides an exceptionally accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition of the molecule with sub-ppm mass accuracy. nih.gov This precision is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₂H₁₄FN), HRMS can verify its molecular formula by matching the experimentally measured exact mass to the theoretically calculated value.

Beyond simple product confirmation, HRMS is a powerful tool for real-time reaction monitoring. By analyzing aliquots from a reaction mixture, chemists can track the consumption of starting materials, the formation of the desired product, and the appearance of any intermediates or byproducts. This provides crucial mechanistic insights and allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. acs.org The use of soft ionization techniques, such as electrospray ionization (ESI), allows the intact molecule to be ionized, typically as the protonated species [M+H]⁺, preserving its structure for mass analysis.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄FN |

| Calculated Exact Mass [M+H]⁺ | 192.1183 |

| Observed Exact Mass [M+H]⁺ | 192.1181 |

| Mass Accuracy | < 1 ppm |

| Ionization Mode | ESI+ |

Nuclear Magnetic Resonance (NMR) Spectroscopy as a Research Tool: Advanced Techniques for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon skeleton, the number and environment of protons, and the connectivity between atoms.

¹H and ¹³C NMR spectra provide foundational information for assigning the structure of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The tert-butyl group at the C5 position characteristically appears as a sharp singlet integrating to nine protons, a result of the chemical equivalence of the three methyl groups. nih.gov The protons on the indole (B1671886) ring exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. youtube.com The chemical shifts are indicative of the carbon's hybridization and electronic environment. Quaternary carbons, such as C5 and C7, are typically weaker in intensity. oregonstate.edu The large chemical shift range in ¹³C NMR helps to resolve all carbon signals clearly. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity & Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | N-H | ~8.1 | br s | - |

| 2 | C-H | ~7.2 | t, J ≈ 2.5 | ~124 |

| 3 | C-H | ~6.5 | t, J ≈ 2.5 | ~102 |

| 4 | C-H | ~7.3 | dd, J(H-H) ≈ 8.5, J(H-F) ≈ 1.5 | ~119 |

| 5 | C | - | - | ~145 |

| 6 | C-H | ~6.9 | dd, J(H-H) ≈ 8.5, J(H-F) ≈ 11.0 | ~109 (d, J(C-F) ≈ 4) |

| 7 | C | - | - | ~149 (d, J(C-F) ≈ 245) |

| 8 (C3a) | C | - | - | ~129 (d, J(C-F) ≈ 12) |

| 9 (C7a) | C | - | - | ~122 (d, J(C-F) ≈ 5) |

| 1' | C | - | - | ~35 |

| 2' | C-H₃ | ~1.4 | s | ~32 |

Note: Predicted values are based on known substituent effects on the indole ring system. Actual values may vary. 'd' denotes a doublet due to C-F coupling.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally informative technique. slideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive probe. wikipedia.orgnih.gov The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing insight into substituent effects. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

Crucially, this signal will be split by neighboring protons, providing direct evidence for the substitution pattern. The fluorine at C7 will couple to the proton at C6 (~³JHF) and potentially show a smaller long-range coupling to the proton at C4 (~⁴JHF) and the N-H proton (~³JHF), resulting in a complex multiplet, likely a doublet of doublets. wikipedia.org This coupling information is vital for confirming the regiochemistry of the fluorine substituent.

While 1D NMR provides essential data, 2D NMR experiments are required for the unambiguous assignment of all signals and to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between H4 and H6 on the benzene (B151609) portion of the indole, as well as between H2, H3, and the N-H proton of the pyrrole (B145914) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton in the ¹H spectrum (e.g., C4-H4, C6-H6, C2-H2).

Table 3: Key Predicted HMBC Correlations for this compound

| Proton(s) | Correlated Carbon(s) (²JCH, ³JCH) |

| H-4 | C3a, C5, C6, C7a |

| H-6 | C4, C5, C7, C7a |

| H-2 | C3, C3a, C7a |

| tert-Butyl H's | C5, C1' |

| N-H | C2, C3, C7a |

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different components in a mixture based on their translational diffusion coefficients. ucsb.edu This method is particularly useful for analyzing crude reaction mixtures, extracts, or formulations without the need for chromatographic separation. rsc.org Since the diffusion coefficient is related to the size and shape of a molecule, this compound would exhibit a specific diffusion rate. rsc.org In a DOSY spectrum, all the ¹H NMR signals belonging to this single molecule will align horizontally at the same diffusion coefficient value, distinguishing them from signals of smaller starting materials or larger polymeric byproducts. manchester.ac.uk This allows for the confirmation of product formation and an assessment of mixture complexity in a single experiment. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Characterization

The IR spectrum of this compound would be dominated by a sharp absorption band around 3400 cm⁻¹ corresponding to the N-H stretching vibration. The aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group are found just below 3000 cm⁻¹. The region from 1600-1450 cm⁻¹ contains characteristic C=C stretching vibrations of the indole ring. A strong band corresponding to the C-F stretch is expected in the 1250-1000 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring system and the C-C skeletal vibrations of the tert-butyl group would be prominent. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H | Stretch | 3450 - 3350 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 2980 - 2870 |

| C=C (Aromatic) | Stretch | 1620 - 1450 |

| C-N | Stretch | 1350 - 1250 |

| C-F | Stretch | 1250 - 1000 |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like the indole ring. The absorption of ultraviolet and visible light excites electrons from lower to higher energy molecular orbitals, and the wavelengths of these absorptions are characteristic of the molecule's electronic makeup. The indole scaffold typically exhibits two main absorption bands, designated as the ¹La and ¹Lb bands, arising from π→π* transitions.

The positions and intensities of these bands are sensitive to the nature and position of substituents on the indole ring. For this compound, the electronic properties would be influenced by both the electron-donating tert-butyl group at the 5-position and the electron-withdrawing fluorine atom at the 7-position.

¹Lb Band: This transition is typically observed at longer wavelengths (around 270-290 nm in indole) and is often characterized by fine vibronic structure. The tert-butyl group, being an alkyl group, is expected to cause a slight red shift (bathochromic shift) in this band due to its mild electron-donating effect, which raises the energy of the highest occupied molecular orbital (HOMO).

¹La Band: This transition is generally more intense and appears at shorter wavelengths than the ¹Lb band.

Influence of Fluorine: The 7-fluoro substituent introduces an inductive electron-withdrawing effect. Studies on related compounds, such as 7-fluoroindole-3-acetic acid, have shown that a fluorine atom at the 7-position can lead to a blue shift (hypsochromic shift) of the absorption maxima compared to the unsubstituted parent compound. nih.gov This is attributed to the stabilization of the ground state more than the excited state.

The interplay of the opposing electronic effects of the tert-butyl and fluoro groups in this compound would result in a unique UV-Vis spectrum. It is anticipated that the spectrum would show a modest shift compared to unsubstituted indole, as the effects of the two groups may partially counteract each other.

Table 1: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent (Illustrative)

| Transition | Expected λmax (nm) | Notes |

| ¹Lb | ~280 - 295 | Characterized by fine structure; position influenced by the combined electronic effects of the tert-butyl and fluoro groups. |

| ¹La | ~260 - 275 | Typically a strong absorption band. |

| ¹Bb & ¹Ba | ~200 - 230 | Higher energy transitions, often appearing as a single broad band. nih.gov |

This table is illustrative and based on the analysis of substituent effects on the indole chromophore. Actual experimental values may vary.

X-Ray Crystallography for Solid-State Structure Determination and Conformational Insights

For this compound, key insights from an X-ray crystal structure would include:

Planarity of the Indole Ring: The analysis would confirm the degree of planarity of the bicyclic indole core.

Conformation of the tert-Butyl Group: The orientation of the bulky tert-butyl group relative to the indole ring would be determined. Due to its size, the tert-butyl group can influence the local molecular environment and packing. Conformational analysis of tert-butyl substituted rings often shows that the bulky group prefers an equatorial-like position to minimize steric strain. upenn.edulibretexts.orglibretexts.org

Intermolecular Interactions: The presence of the N-H group in the indole ring provides a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. Therefore, N-H···F or N-H···N hydrogen bonds are potential interactions that could be observed in the crystal lattice, influencing the supramolecular architecture. The planar aromatic indole ring system could also participate in π-π stacking interactions. mdpi.comresearchgate.net

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Expected Value/Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ nih.gov |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C5-C(tert-butyl), C7-F, N1-H |

| Key Bond Angles (°) | Angles around the substituted carbons |

| Dihedral Angles (°) | Torsion angle defining the orientation of the tert-butyl group |

| Hydrogen Bonding | N-H···F or N-H···N interactions may be present. |

| π-π Stacking | Potential for offset or face-to-face stacking of indole rings. |

This table presents hypothetical data based on crystallographic studies of similar indole derivatives. mdpi.comresearchgate.netnih.gov Precise values can only be determined through experimental single-crystal X-ray diffraction analysis.

Structure Activity Relationship Sar and Mechanistic Pharmacology of 5 Tert Butyl 7 Fluoro 1h Indole Derivatives Mechanistic and Theoretical Focus

Principles of Ligand-Receptor Interactions in the Context of Indole (B1671886) Scaffolds

The interaction of indole-based ligands with their corresponding receptors is governed by a combination of factors, including the electron-rich nature of the indole ring and its capacity for various non-covalent interactions. nih.gov The indole nucleus can participate in hydrogen bonding, with the N-H group acting as a hydrogen bond donor. mdpi.com Furthermore, the aromatic system allows for π-π stacking and hydrophobic interactions with the amino acid residues within the binding pocket of a receptor. nih.govmdpi.com

The specific substitution pattern on the indole ring significantly influences its binding affinity and selectivity for a particular receptor. The positions on the indole ring are numbered, with the nitrogen atom designated as position 1. wikipedia.org Electrophilic substitution, a common reaction for indoles, predominantly occurs at the C3 position. wikipedia.org The diverse biological activities of indole derivatives, such as the neurotransmitter serotonin (B10506) and the anti-inflammatory drug indomethacin, highlight the versatility of this scaffold in drug design. wikipedia.org

Molecular docking studies have been instrumental in elucidating the binding modes of indole derivatives with various receptors. For instance, in the case of serotonin receptors 5-HT1A and 5-HT2A, the indole moiety of ligands has been observed to penetrate deep into a hydrophobic microdomain of the receptor. mdpi.com A key interaction often involves an electrostatic bond between a protonatable nitrogen atom in the ligand's side chain and a conserved aspartate residue in the receptor. mdpi.com

Design Strategies for Modulating Biological Activity through Substituent Variation on the 5-(tert-Butyl)-7-fluoro-1H-indole Core

The design of new therapeutic agents often involves the strategic modification of a core scaffold to optimize its biological activity. For the this compound core, several design strategies can be employed to modulate its interaction with biological targets.

Table 1: Key Substituent Positions and Their Potential Impact on Biological Activity

| Substituent Position | Potential Impact | Rationale |

| N1-Position | Altering steric bulk and electronics of the indole nitrogen. | The N-H group can act as a hydrogen bond donor. Substitution at this position can modify this interaction and influence the overall electronic character of the indole ring. mdpi.com |

| C2-Position | Introduction of various functional groups to probe for additional binding interactions. | The C2 position is often a site for introducing groups that can interact with specific residues in a binding pocket, potentially enhancing affinity and selectivity. |

| C3-Position | Modification of this position can profoundly influence allosteric modulation and is critical for certain receptor interactions. acs.org | The C3 position is a common site for electrophilic attack and can be readily functionalized. wikipedia.org The nature and length of substituents at C3 can significantly impact biological activity. acs.org |

| C5-Position (tert-Butyl) | Provides a bulky, hydrophobic anchor. | The tert-butyl group is a large, non-polar substituent that can occupy a hydrophobic pocket in a receptor, contributing to binding affinity. |

| C7-Position (Fluoro) | Can influence electronic properties and metabolic stability. | The fluorine atom is a small, highly electronegative atom that can alter the electronic distribution of the indole ring and potentially block metabolic pathways. |

Structure-activity relationship (SAR) studies on related indole-2-carboxamides have shown that substitutions at the C5 position of the indole ring, such as with a chloro or fluoro group, can enhance potency for the CB1 receptor. nih.gov Similarly, the length of alkyl groups at the C3 position has a significant impact on allosteric modulation. acs.org These findings suggest that systematic variation of substituents at different positions of the this compound core is a viable strategy for optimizing its biological profile.

Mechanistic Studies of Enzyme Inhibition and Receptor Modulation by Indole Compounds: In Vitro Assay Design and Interpretation of Primary Data

The biological activity of indole derivatives is often assessed through a variety of in vitro assays designed to measure their ability to inhibit enzymes or modulate receptor function. nih.govnih.govnih.govmdpi.comnih.govresearchgate.netresearchgate.net

Enzyme Inhibition Assays:

A common method for evaluating enzyme inhibitors is to measure the concentration of the compound required to reduce the enzyme's activity by 50%, known as the IC50 value. nih.gov For example, the inhibitory activity of novel indole derivatives against 5-lipoxygenase (5-LOX) was determined using cell-based assays with rat peritoneal leukocytes. nih.gov The results of such assays are typically presented as a dose-response curve, from which the IC50 value can be calculated. nih.gov

Receptor Modulation Assays:

The interaction of indole compounds with receptors can be studied using various techniques. For G-protein coupled receptors (GPCRs), changes in intracellular signaling molecules like cyclic adenosine (B11128) monophosphate (cAMP) can be measured. nih.gov For ligand-gated ion channels, such as the 5-HT3A receptor, electrophysiological techniques can be used to measure changes in ion flow across the cell membrane in response to the compound. nih.gov

Interpretation of Primary Data:

The interpretation of data from these assays requires careful consideration of the experimental design. For instance, in receptor modulation studies, it is important to distinguish between agonism (activation of the receptor), antagonism (blocking of the receptor), and allosteric modulation (modification of the receptor's response to its natural ligand). nih.gov Allosteric modulators can be positive (enhancing the effect of the endogenous ligand) or negative (reducing the effect). nih.govnih.gov

Table 2: Example Data from In Vitro Assays of Indole Derivatives

| Compound | Target | Assay Type | Measured Parameter | Result | Reference |

| Indole Derivative 1m | 5-LOX | Cell-based inhibition | IC50 | < 1 µM | nih.gov |

| Indole Derivative 45 | CB1 Receptor | Allosteric modulation | IC50 | 79 nM | nih.gov |

| Cl-indole | 5-HT3A Receptor | Electrophysiology | Current decay | Slowed decay rate | nih.gov |

Pharmacophore Elucidation and Development of Quantitative Structure-Activity Relationships (QSAR) Models for this compound Analogues

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are computational techniques used to understand the relationship between the chemical structure of a molecule and its biological activity. nih.gov

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. By identifying the pharmacophore of a series of active compounds, medicinal chemists can design new molecules with improved potency and selectivity.

QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or structural descriptors. nih.gov These models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov The development of a QSAR model typically involves:

Data Set Selection: A series of compounds with known biological activities is chosen. nih.gov

Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. nih.gov

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using various statistical techniques. nih.gov

For a series of this compound analogues, a QSAR study could help to identify the key structural features that contribute to their biological activity. For example, a model might reveal that a specific combination of steric bulk at the C5 position and electron-withdrawing character at the C7 position is crucial for high potency.

Theoretical Basis for Prodrug Design and Biopharmaceutical Properties Optimization for Substituted Indoles

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. researchgate.netresearchgate.net The prodrug approach is often used to overcome undesirable biopharmaceutical properties of a drug, such as poor solubility, low permeability, or rapid metabolism. researchgate.netnih.gov

For substituted indoles, several strategies can be employed for prodrug design. One common approach is to attach a cleavable promoiety to the indole nitrogen or another functional group on the molecule. nih.gov For example, a phosphate (B84403) group can be added to increase aqueous solubility, which is then cleaved by phosphatases in the body to release the active drug. nih.gov

The optimization of biopharmaceutical properties is a critical aspect of drug development. For indole derivatives, this can involve modifications to improve their absorption, distribution, metabolism, and excretion (ADME) profile. For instance, introducing a fluorine atom, as in the this compound scaffold, can sometimes block sites of metabolism, thereby increasing the drug's half-life. acs.org Computational tools can be used to predict the ADME properties of designed molecules, helping to guide the optimization process. yyu.edu.trnih.gov

Rational Drug Design Methodologies Incorporating the this compound Scaffold

Rational drug design aims to develop new drugs based on a detailed understanding of the biological target and the principles of molecular recognition. nih.govnih.gov The this compound scaffold can serve as a starting point for the rational design of new therapeutic agents.

Structure-Based Drug Design:

When the three-dimensional structure of the biological target is known, structure-based drug design can be employed. This approach involves using computational docking to predict how different analogues of the this compound scaffold will bind to the target. nih.govfrontiersin.org These predictions can then be used to design new molecules with improved binding affinity and selectivity.

Ligand-Based Drug Design:

In the absence of a known target structure, ligand-based drug design methods can be used. nih.gov These methods rely on the information from a set of known active molecules to develop a pharmacophore model or a QSAR model. nih.gov This model can then be used to design new molecules that are predicted to be active.

The design of novel inhibitors often involves an iterative process of design, synthesis, and biological evaluation. nih.gov For example, a series of novel indole derivatives were designed and synthesized as potential inhibitors of 5-lipoxygenase. nih.gov Molecular modeling studies were then used to understand the binding of these compounds to the enzyme, providing insights for the design of even more potent inhibitors. nih.gov

Emerging Applications of 5 Tert Butyl 7 Fluoro 1h Indole in Advanced Materials Science and Catalysis

Indole-Based Organic Electronic Materials: Principles of Optoelectronics and Semiconductivity

Indole (B1671886) and its derivatives are intrinsically π-conjugated systems, a fundamental prerequisite for organic semiconducting materials. The bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, provides a planar framework for the delocalization of π-electrons. This delocalization is responsible for their ability to transport charge carriers (electrons and holes) and to interact with light, forming the basis of their optoelectronic properties.

The electronic properties of the indole core can be systematically modulated by the introduction of substituents. The tert-butyl group at the 5-position of 5-(tert-Butyl)-7-fluoro-1H-indole introduces significant steric bulk. This is advantageous in the solid state, as it can disrupt intermolecular π-π stacking. While π-π stacking is crucial for charge transport in some organic semiconductors, excessive aggregation can lead to quenching of fluorescence and the formation of exciton traps, which are detrimental to the performance of optoelectronic devices. The tert-butyl group helps to maintain the individual molecular properties in the solid state, leading to materials with higher photoluminescence quantum yields.